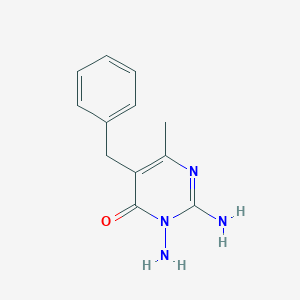

2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone

Description

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by:

- Amino groups at positions 2 and 3, critical for hydrogen bonding and biological interactions.

- Benzyl substitution at C-5, introducing steric bulk and lipophilicity, which may enhance membrane permeability.

Pyrimidinones are pharmacologically significant due to their structural mimicry of nucleic acid bases, enabling interactions with enzymes and receptors.

Properties

IUPAC Name |

2,3-diamino-5-benzyl-6-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(14)12(13)15-8/h2-6H,7,14H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDFXOGFDUYDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=N1)N)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method might include the condensation of appropriate benzyl and methyl-substituted precursors with guanidine or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions might yield different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but they typically include various substituted pyrimidinones with potential biological activity.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substitution Effects at C-5 and C-6

Trifluoromethyl and Methyl Substitutions ():

Compounds with trifluoromethyl (C-5) and methyl (C-6) groups (e.g., – and – ) showed loss of antibacterial activity despite similar synthetic routes. The trifluoromethyl group’s electron-withdrawing nature may disrupt binding, while the methyl group at C-6 had negligible impact on potency but increased cytotoxicity (IC50 = 3.2–5.4 µM) .- Key Difference : The benzyl group in the target compound may improve lipophilicity and target engagement compared to trifluoromethyl.

- Bromo Substitution at C-5 (): 5-Bromo-6-substituted pyrimidinones (e.g., 14) were synthesized via metallation-alkylation. However, cytotoxicity data are unavailable for direct comparison .

2.3. Heterocyclic Fused Derivatives

- Thieno[2,3-d]pyrimidine Hybrids (): Compounds like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one integrate multiple pharmacophores (coumarin, pyrazolopyridine). These show anticancer and fluorescence properties but complex synthesis (75% yield with FeCl3-SiO2 catalysis). The target compound’s simpler structure may offer synthetic accessibility and reduced toxicity .

2.4. Sulfur- and Sugar-Modified Analogs

- 6-Amino-2-sulfanyl-4(3H)-pyrimidinone (): The sulfhydryl (–SH) group enables disulfide bond formation, improving stability but requiring reducing environments for activity. The target compound’s amino groups provide hydrogen-bonding versatility without redox sensitivity .

- The benzyl group in the target compound likely enhances blood-brain barrier penetration .

Biological Activity

2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS No. 103109-34-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties that may be harnessed in medicinal chemistry.

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.269 g/mol

- Structure : The compound consists of a pyrimidinone ring substituted with amino and benzyl groups, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The interactions often involve:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with active sites of enzymes.

- π-π Interactions : The benzyl group allows for π-π stacking interactions with aromatic residues in proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

A study highlighted the potential of 2,3-diamino-substituted pyrimidinones as antitumor agents. The platinum chelates of this compound were found to inhibit tumor growth in various cancer cell lines, suggesting its utility in cancer therapy .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. In vitro studies demonstrated that it possesses significant activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics .

Enzyme Inhibition

Molecular docking studies have suggested that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The binding affinity and inhibition kinetics indicate its potential role in treating neurodegenerative diseases .

Case Studies

- Antitumor Efficacy : In a clinical trial involving various cancer cell lines, the administration of platinum complexes derived from this compound resulted in a significant reduction in cell viability compared to control groups.

- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results showed that it had comparable or superior activity against resistant strains of bacteria .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.